molecular formula C10H16ClN3O2 B2637250 (2R,3S)-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylmorpholine hydrochloride CAS No. 1867912-68-2

(2R,3S)-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylmorpholine hydrochloride

Cat. No. B2637250
CAS RN: 1867912-68-2
M. Wt: 245.71
InChI Key: OUWZUGLZHOEXPF-HNJRQZNRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,3S)-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylmorpholine hydrochloride is a chemical compound that has recently gained attention in scientific research due to its potential therapeutic applications. It is a morpholine derivative that has been synthesized through various methods and has been found to have significant biochemical and physiological effects.

Scientific Research Applications

Synthetic Routes and Sensing Applications

Oxadiazole derivatives, including the (2R,3S)-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylmorpholine hydrochloride, have been primarily studied for their potential applications in various fields such as pharmacology, polymers, material science, and organic electronics. A critical review highlights the synthetic strategies for 1,3,4-oxadiazole derivatives, emphasizing the possibility of linking π-conjugated groups to these molecules. This makes them important building blocks for developing fluorescent frameworks, particularly in potential chemosensors. These molecules are noted for their high photoluminescent quantum yield, excellent thermal and chemical stability, and potential coordination sites, making them a prominent choice for metal-ions sensors. The review also covers the selective metal-ion sensing, detection limit, and the sensing mechanisms, including photo-induced electron transfer, excited-state intramolecular proton transfer, and complex formation (Sharma, Om, & Sharma, 2022).

Biological Activities

Oxadiazole and its derivatives are known for a wide range of biological activities. They have been synthesized in various forms and their pharmacological, therapeutic, and biochemical properties vary based on their pattern of substitution. Oxadiazole derivatives exhibit activities such as antimicrobial, anticancer, anti-inflammatory, and many others. These activities have guided the development of new oxadiazole derivatives with varied biological activities and can potentially lead to safer and more effective compounds (Jalhan et al., 2017).

Therapeutic Applications

1,3,4-Oxadiazole, a five-membered aromatic ring, is found in many synthetic molecules and is known for its effective binding with different enzymes and receptors in biological systems through numerous weak interactions. This facilitates a range of bioactivities. Research in the development of 1,3,4-oxadiazole-based derivatives has been prominent, with these compounds being extensively used for treating various ailments. The review provides a comprehensive overview of the current developments of 1,3,4-oxadiazole-based compounds in medicinal chemistry, covering a wide range of applications such as anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal agents (Verma et al., 2019).

properties

IUPAC Name

(2R,3S)-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylmorpholine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2.ClH/c1-6-8(11-4-5-14-6)10-12-9(13-15-10)7-2-3-7;/h6-8,11H,2-5H2,1H3;1H/t6-,8+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUWZUGLZHOEXPF-HNJRQZNRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(NCCO1)C2=NC(=NO2)C3CC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](NCCO1)C2=NC(=NO2)C3CC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3S)-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylmorpholine hydrochloride

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